![molecular formula C12H13ClFNO4 B1382773 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid CAS No. 1357943-15-7](/img/structure/B1382773.png)
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid
Overview
Description
6-Tert-Butoxycarbonylamino-3-Chloro-2-Fluoro-Benzoic Acid (6-TBCFBA) is an organic compound that has been studied for its potential applications in science and technology. 6-TBCFBA is a derivative of benzoic acid and has been the subject of numerous research studies due to its unique properties. 6-TBCFBA has been found to have various biochemical and physiological effects, and has been used in numerous laboratory experiments.
Scientific Research Applications
Analytical Chemistry
It can also play a role in analytical chemistry as a standard or reagent in chromatography and spectrometry. Its distinct chemical properties allow for the precise measurement and analysis of complex mixtures.
Each of these applications leverages the unique chemical structure of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid , particularly its protected amino group and halogenated aromatic ring, to perform specific functions in various fields of scientific research. The compound’s versatility underscores its importance in advancing both fundamental and applied sciences. 1
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBXHLREWMWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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